A Comprehensive Technical Guide to Fmoc-L-Met-OSu: Synthesis, Application, and Best Practices in Peptide Development
A Comprehensive Technical Guide to Fmoc-L-Met-OSu: Synthesis, Application, and Best Practices in Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-L-methionine N-hydroxysuccinimide ester (Fmoc-L-Met-OSu) is a critical building block in the field of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The strategic incorporation of the methionine residue, with its unique sulfur-containing side chain, into peptide sequences is pivotal for studying biological processes and developing novel therapeutics. This guide provides an in-depth exploration of the chemical properties, synthesis, and application of Fmoc-L-Met-OSu, offering field-proven insights and detailed protocols for its effective utilization.
Core Compound Properties
A thorough understanding of the physicochemical properties of Fmoc-L-Met-OSu is fundamental to its successful application. These properties dictate its handling, storage, and reactivity in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 112913-64-1 | [1] |
| Molecular Formula | C24H24N2O6S | |
| Molecular Weight | 468.52 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents for SPPS. | |
| Storage | Store at 2-8°C, desiccated. Protect from moisture and light to prevent degradation. |
Synthesis of Fmoc-L-Met-OSu: A Self-Validating Protocol
The synthesis of Fmoc-L-Met-OSu from its precursor, Fmoc-L-Met-OH, involves the activation of the carboxylic acid group with N-hydroxysuccinimide (NHS). This is typically achieved through a carbodiimide-mediated coupling reaction. The choice of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), is crucial for efficient esterification.
Mechanistic Insight: Carbodiimide-Mediated Esterification
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carbodiimide activates the carboxylic acid of Fmoc-L-Met-OH, which is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. This forms the stable Fmoc-L-Met-OSu ester and a urea byproduct. The use of NHS is advantageous as it leads to a crystalline, stable active ester that is less prone to side reactions compared to other activation methods.[2][3]
Caption: Synthesis of Fmoc-L-Met-OSu via carbodiimide activation.
Detailed Synthesis Protocol
This protocol describes a robust method for the synthesis of Fmoc-L-Met-OSu, ensuring high purity and yield.
Materials:
-
Fmoc-L-Met-OH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-L-Met-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture with constant stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Extraction and Drying: Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-L-Met-OSu.
-
Validation: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Met-OSu is a pre-activated amino acid derivative, which offers several advantages in SPPS. The N-hydroxysuccinimide ester is highly reactive towards the free N-terminal amine of the growing peptide chain on the solid support, leading to efficient peptide bond formation. The use of a pre-activated ester can minimize side reactions and improve coupling efficiency, particularly for sterically hindered amino acids.
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of Fmoc-L-Met-OSu into a peptide sequence follows the standard Fmoc-SPPS cycle.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Coupling Protocol for Fmoc-L-Met-OSu
This protocol outlines the procedure for coupling Fmoc-L-Met-OSu to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Met-OSu
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Coupling: Prepare a solution of Fmoc-L-Met-OSu (2-4 equivalents relative to the resin loading) in DMF. Add this solution to the deprotected peptide-resin.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.[4]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The cycle of deprotection, washing, and coupling can be repeated with the next desired Fmoc-amino acid.
A Critical Consideration: Preventing Methionine Oxidation
A significant challenge when working with methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide (Met(O)). This can occur during synthesis, cleavage, and storage.[5][6][7]
Strategies for Mitigation:
-
Use of Scavengers: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), the inclusion of scavengers is crucial. A common cleavage cocktail for methionine-containing peptides is Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide).[4] The scavengers protect the methionine side chain from oxidation and other side reactions.
-
Inert Atmosphere: Performing the synthesis and handling of reagents under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.
-
High-Purity Reagents: Using high-purity, peroxide-free solvents and reagents is essential to reduce the presence of oxidizing species.
-
Reduction of Met(O): If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine using reagents like ammonium iodide in the cleavage cocktail or post-synthetically.[5]
Conclusion
Fmoc-L-Met-OSu is an invaluable reagent for the synthesis of methionine-containing peptides. Its pre-activated nature facilitates efficient and reliable coupling in solid-phase peptide synthesis. A comprehensive understanding of its synthesis, proper handling, and the implementation of strategies to prevent side reactions, particularly the oxidation of the methionine side chain, are paramount for the successful development of high-purity peptide-based therapeutics and research tools. By adhering to the detailed protocols and mechanistic insights provided in this guide, researchers can confidently and effectively utilize Fmoc-L-Met-OSu in their drug discovery and development endeavors.
References
- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
-
Kim, J., & Kim, K. (2025, July 11). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Wikipedia contributors. (2023, December 29). Carbodiimide. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
Sources
- 1. FMOC-MET-OSU | 112913-64-1 [amp.chemicalbook.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
